Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate
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Overview
Description
Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrido[3,4-b]pyrazine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Ethyl Carbamate Group: This is achieved by reacting the intermediate with ethyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and ethyl carbamate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-amino-3-phenyl-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate
- Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-6-yl)carbamate
Uniqueness
Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to its specific substitution pattern and the presence of both amino and ethyl carbamate groups
Properties
CAS No. |
82585-93-1 |
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Molecular Formula |
C18H21N5O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C18H21N5O2/c1-4-25-18(24)23-15-8-13-16(17(19)22-15)21-14(9-20-13)12-6-5-10(2)7-11(12)3/h5-8,20H,4,9H2,1-3H3,(H3,19,22,23,24) |
InChI Key |
NTKLGSCBWUFSAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=C(C=C(C=C3)C)C)N |
Origin of Product |
United States |
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